molecular formula C17H18N4O3 B2839326 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone CAS No. 1325304-51-5

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone

カタログ番号: B2839326
CAS番号: 1325304-51-5
分子量: 326.356
InChIキー: PPBISLIOCMFANA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone features a pyrazole core linked to an ethanone group, which is further connected to a 1,3,4-oxadiazole ring substituted with a 4-ethoxyphenyl moiety. This structure combines heterocyclic motifs known for diverse bioactivities, including antifungal, antibacterial, and DNA-intercalating properties .

特性

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-4-23-14-7-5-13(6-8-14)17-19-18-15(24-17)10-16(22)21-12(3)9-11(2)20-21/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBISLIOCMFANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze the biological effects of this compound based on available research findings, including its synthesis, cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of approximately 314.35 g/mol. The structure features a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole and oxadiazole rings. For instance, derivatives have been synthesized through reactions involving appropriate aryl halides and hydrazine derivatives under controlled conditions to yield the desired products .

Cytotoxicity

Recent studies have demonstrated that various derivatives of pyrazole compounds exhibit significant cytotoxic effects against different cancer cell lines. For example, in a study involving similar pyrazole derivatives, compounds were tested against C6 glioma and SH-SY5Y neuroblastoma cell lines. The most effective compound showed an IC50 value of 5.13 µM against C6 cells, indicating strong cytotoxic potential .

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50 (µM)
5fC65.13
5aSH-SY5Y5.00
5-FUC68.34
5-FUSH-SY5Y8.53

These results suggest that the compound may induce apoptosis as a mechanism of action, leading to cell cycle arrest at various phases .

Antimicrobial Activity

In addition to cytotoxicity, certain pyrazole derivatives have also exhibited antimicrobial properties. A study reported that these compounds showed activity against both Gram-positive and Gram-negative bacteria . The presence of functional groups in the oxadiazole ring enhances their interaction with microbial targets.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget MicroorganismActivity
Compound AStaphylococcus aureusEffective
Compound BEscherichia coliEffective
Compound CPseudomonas aeruginosaModerate

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Compounds have been shown to cause significant cell cycle arrest in the G0/G1 phase, indicating a potential therapeutic role in cancer treatment .
  • Antimicrobial Mechanisms : The oxadiazole moiety may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:

  • Case Study 1 : A derivative was tested in vivo for its ability to reduce tumor size in xenograft models of glioma, showing promising results compared to standard chemotherapy agents.
  • Case Study 2 : Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that modifications in the chemical structure could enhance activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group (electron-donating) contrasts with the nitro or bromo substituents in , which exhibit stronger DNA-cleaving activity due to electron-withdrawing effects .

Antifungal Activity :

  • The triazole-thio derivative () showed fungicidal activity at 50 ppm, while diazenyl-pyrazole compounds () inhibited C. albicans at 25 µg/mL . The target compound’s oxadiazole moiety may enhance membrane permeability, though direct data is lacking.

Antibacterial Activity :

  • Diazinyl derivatives (e.g., compound 22 in ) exhibited MIC values of 12.5 µg/mL against E. coli, outperforming ciprofloxacin in some cases . The ethoxy group in the target compound may reduce potency compared to chloro or nitro substituents.

DNA Photocleavage :

  • 4-Nitrophenyl and 4-bromophenyl analogs () degraded supercoiled DNA at 1 µg/mL under UV light, suggesting electron-withdrawing groups enhance radical generation . The target’s ethoxy group likely diminishes this effect.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Coupling the oxadiazole moiety with a 3,5-dimethylpyrazole derivative using nucleophilic substitution or condensation reactions. Solvents like DMF or ethanol, and catalysts such as K₂CO₃, are critical for regioselectivity .
  • Key Variables :
    • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade thermally sensitive groups .
    • pH : Acidic conditions (pH 4–6) stabilize intermediates during oxadiazole formation .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity, crucial for downstream applications .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Spectroscopy :
    • IR : Identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
    • NMR : ¹H NMR resolves ethoxyphenyl protons (δ 6.8–7.4 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms ketone (δ ~200 ppm) and oxadiazole carbons .
  • X-ray Crystallography : Resolves dihedral angles between pyrazole and oxadiazole rings, critical for understanding π-π stacking interactions in solid-state structures .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological target interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature facilitates interactions with thiol groups in enzymes .
  • Molecular Docking : Simulates binding to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Pyrazole and oxadiazole moieties often anchor to hydrophobic pockets, while the ethoxyphenyl group contributes to van der Waals interactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Discrepancies in antimicrobial IC₅₀ values may arise from variations in microbial strains or incubation times. Reproducibility requires adherence to CLSI guidelines .
  • Purity Validation : HPLC-MS detects trace impurities (e.g., unreacted hydrazides) that may skew activity results .
  • Structural Analog Comparison : Testing derivatives (e.g., replacing ethoxy with methoxy) isolates the pharmacophoric contribution of specific substituents .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Hydrolytic Stability : The oxadiazole ring resists hydrolysis at neutral pH but degrades in acidic environments (e.g., gastric fluid). Accelerated stability studies (40°C/75% RH) combined with LC-MS track degradation products .
  • Metabolic Pathways : Cytochrome P450 enzymes oxidize the ethoxyphenyl group to hydroxy derivatives, identified via in vitro microsomal assays .

Q. How can structure-activity relationships (SARs) guide derivative design for enhanced efficacy?

  • Key Modifications :
    • Pyrazole Substituents : Bulkier groups (e.g., 4-fluorophenyl) increase lipophilicity, improving blood-brain barrier penetration .
    • Oxadiazole Linkers : Replacing the ketone with a thioether enhances antibacterial potency by 3-fold .
  • Data-Driven Design : QSAR models correlate Hammett constants (σ) of substituents with anti-inflammatory activity (R² > 0.85) .

Methodological Considerations for Data Interpretation

Q. How to address limitations in experimental designs for biological assays?

  • Sample Diversity : Use wastewater matrices spiked with diverse organic pollutants to mimic real-world conditions, avoiding oversimplified synthetic mixtures .
  • Temporal Stability : Implement continuous cooling (4°C) during long-term assays to prevent compound degradation .

Q. What analytical techniques validate synthetic reproducibility across labs?

  • Interlaboratory Studies : Compare NMR chemical shifts and XRD parameters (e.g., unit cell dimensions) to ensure batch consistency .
  • Round-Robin Testing : Share samples with independent labs to cross-verify bioactivity data, minimizing instrumentation bias .

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